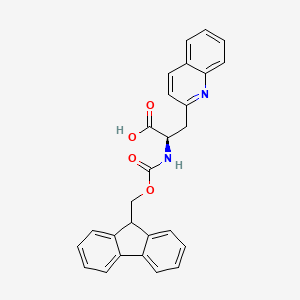

Fmoc-beta-(2-quinolyl)-d-ala-oh

Vue d'ensemble

Description

“Fmoc-beta-(2-quinolyl)-d-ala-oh” is a chemical compound with the molecular formula C27H22N2O4 and a molecular weight of 438.471. It is used in scientific research, particularly in the field of peptide chemistry2.

Synthesis Analysis

The synthesis of “Fmoc-beta-(2-quinolyl)-d-ala-oh” involves the use of (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropionic acid in a 1:1 mixture of toluene and methanol. The reaction is initiated by the addition of trimethylsilyldiazomethane under nitrogen. After stirring for 30 minutes, additional trimethylsilyldiazomethane is added and the mixture is stirred for an additional 30 minutes. The volatiles are then removed under reduced pressure to yield the title compound as a yellow oil3.Molecular Structure Analysis

The molecular structure of “Fmoc-beta-(2-quinolyl)-d-ala-oh” is complex, contributing to its high perplexity in varied applications such as drug synthesis and peptide chemistry2.

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-beta-(2-quinolyl)-d-ala-oh” are not explicitly mentioned in the search results. However, its synthesis process involves a reaction with trimethylsilyldiazomethane3.Physical And Chemical Properties Analysis

“Fmoc-beta-(2-quinolyl)-d-ala-oh” has a predicted boiling point of 685.5±55.0 °C and a predicted density of 1.325±0.06 g/cm3. It has a pKa value of 2.95±0.10 (Predicted). It should be stored sealed in dry conditions at 2-8°C1.Applications De Recherche Scientifique

Impurity Analysis in Peptide Synthesis

Isidro-Llobet et al. (2007) discuss the side-reactions in the preparation of Fmoc protected amino acids, highlighting the formation of Fmoc-beta-Ala-OH as a significant side-reaction. This study provides insights into the challenges of synthesizing pure Fmoc-amino acid derivatives, with implications for the synthesis of Fmoc-beta-(2-quinolyl)-d-ala-oh (Isidro-Llobet et al., 2007).

Contamination Issues in Peptide Manufacturing

Research by Hlebowicz et al. (2008) identified beta-Ala contamination in Fmoc-amino acid derivatives, including Fmoc-beta-Ala-OH, as a prevalent issue in peptide drug substance manufacturing. This study is crucial for understanding the quality control measures needed in the synthesis of peptides and related compounds like Fmoc-beta-(2-quinolyl)-d-ala-oh (Hlebowicz et al., 2008).

Self-Assembly and Gelation of Fmoc-Dipeptide Hydrogelators

Eckes et al. (2014) explored the self-assembly of Fmoc-conjugated peptides into nanostructures, demonstrating their potential in developing soft biomaterials. This research has implications for the study of Fmoc-beta-(2-quinolyl)-d-ala-oh in the context of biomaterial development (Eckes et al., 2014).

Macrophage Targeting with PEGtide Dendrons

Gao et al. (2013) designed PEGtide dendrons for macrophage targeting using Fmoc solid-phase peptide synthesis (SPPS) protocols. Their research offers insights into the use of Fmoc-protected amino acids in targeted drug delivery, which could extend to Fmoc-beta-(2-quinolyl)-d-ala-oh (Gao et al., 2013).

Safety And Hazards

“Fmoc-beta-(2-quinolyl)-d-ala-oh” is labeled with the GHS07 symbol, indicating that it is a potential hazard. It carries hazard statements H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation4.

Orientations Futures

The future directions of “Fmoc-beta-(2-quinolyl)-d-ala-oh” are not specified in the search results. However, given its use in scientific research and peptide chemistry, it is likely to continue to be a subject of interest in these fields2.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMHXAHHXHYMO-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601145308 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-(2-quinolyl)-d-ala-oh | |

CAS RN |

214852-58-1 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.